REACTION_CXSMILES
|
BrC1C=C(C)C=C2C=1N=C(O)C=N2.[Br:14][C:15]1[CH:16]=[C:17]([CH3:26])[CH:18]=[C:19]2[C:24]=1[N:23]=[CH:22][C:21]([OH:25])=[N:20]2.[OH-].[Na+].[CH:29](Cl)([F:31])[F:30]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O1CCOCC1.CCCCCC.C(OCC)C.O>[Br:14][C:15]1[CH:16]=[C:17]([CH3:26])[CH:18]=[C:19]2[C:24]=1[N:23]=[CH:22][C:21]([O:25][CH:29]([F:31])[F:30])=[N:20]2 |f:2.3,5.6|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
above isomer mixture
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
8-bromo-2-hydroxy-6-methylquinoxaline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=C2N=CC(=NC12)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=C2N=C(C=NC12)O)C
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
9 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(F)(F)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Type
|
CUSTOM
|
Details
|
the mixture stirred 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
TEMPERATURE
|
Details
|
was maintained
|
Type
|
WASH
|
Details
|
The separated organicextract was washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an oil residue which
|
Type
|
STIRRING
|
Details
|
the mixture stirred several minutes
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=C2N=C(C=NC12)OC(F)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |